molecular formula C22H18N4O2 B6013046 N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide

Cat. No.: B6013046
M. Wt: 370.4 g/mol
InChI Key: DSKUGNCVPDUEMX-HZHRSRAPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives.

Preparation Methods

The synthesis of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide typically involves the condensation of 1H-benzimidazole-2-carbaldehyde with 2-hydroxy-2,2-diphenylacetamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high yield.

Chemical Reactions Analysis

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects .

Comparison with Similar Compounds

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

N-[(E)-1H-benzimidazol-2-ylmethylideneamino]-2-hydroxy-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2/c27-21(26-23-15-20-24-18-13-7-8-14-19(18)25-20)22(28,16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,28H,(H,24,25)(H,26,27)/b23-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKUGNCVPDUEMX-HZHRSRAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)NN=CC3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)N/N=C/C3=NC4=CC=CC=C4N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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